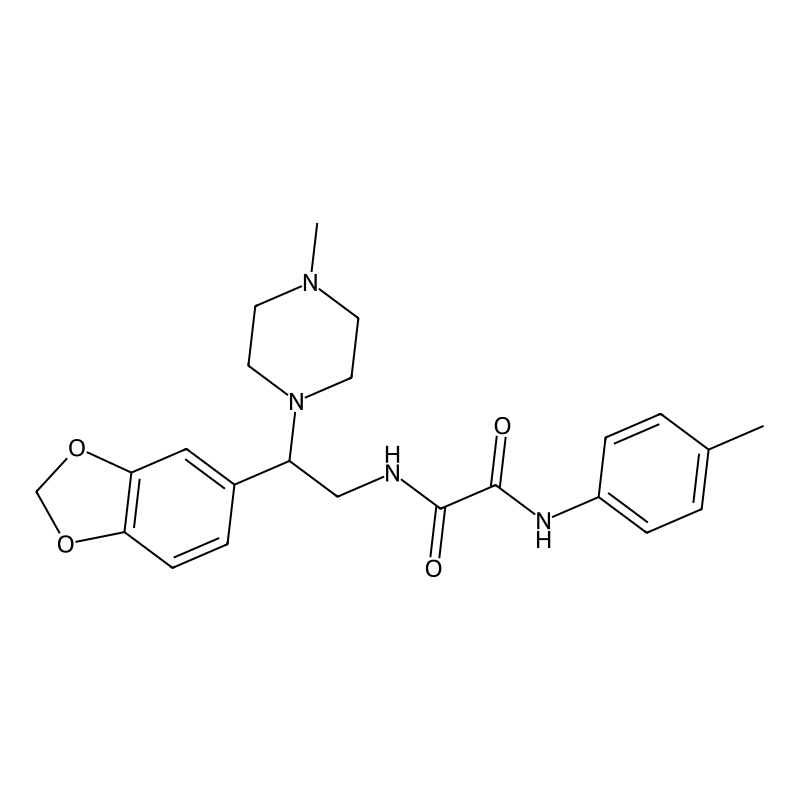

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a complex organic compound notable for its structural diversity and potential biological activities. The compound features a benzodioxole moiety, which is known for its applications in medicinal chemistry, particularly in the development of psychoactive drugs. The presence of a piperazine ring contributes to its pharmacological profile, enhancing its interaction with various biological targets.

The molecular formula of this compound is , and it possesses significant molecular weight and structural complexity, making it an interesting subject for research in medicinal chemistry.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Alkylation: The piperazine nitrogen can be alkylated to form derivatives with varied biological properties.

- Oxidation: The benzodioxole structure may undergo oxidation reactions, potentially leading to the formation of phenolic compounds.

These reactions are crucial for modifying the compound to enhance its efficacy or reduce side effects in therapeutic applications.

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide exhibits potential biological activities, including:

- Antitumor Activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving tyrosine kinases, particularly c-Src and Abl enzymes .

- Neuropharmacological Effects: The piperazine component suggests possible interactions with neurotransmitter systems, potentially affecting mood and cognition.

- Anti-inflammatory Properties: Similar compounds have been studied for their ability to modulate inflammatory pathways, indicating that this compound may also possess such activities.

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide generally involves several key steps:

- Formation of the Benzodioxole Derivative: Starting from commercially available precursors, the benzodioxole moiety can be synthesized through cyclization reactions involving phenolic compounds.

- Piperazine Ring Formation: Piperazine can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with piperazine.

- Amidation Reaction: The final step involves coupling the benzodioxole derivative with the piperazine-containing moiety through an amidation reaction facilitated by coupling agents like EDC or DCC.

These steps require careful optimization to achieve high yields and purity.

The compound holds potential applications in various fields:

- Pharmaceutical Development: Given its structural characteristics, it may serve as a lead compound for developing new medications targeting cancer or neurological disorders.

- Research Tool: It can be used in biochemical assays to study the role of specific enzymes or receptors influenced by the benzodioxole and piperazine structures.

Interaction studies have shown that compounds similar to N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide can effectively inhibit specific kinases involved in cancer progression. For instance, studies indicate that similar compounds exhibit high selectivity for Src family kinases over other protein kinases, which is critical for minimizing off-target effects in therapeutic applications .

Several compounds share structural features with N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazolin | Contains quinazoline; potent kinase inhibitor | Antitumor activity targeting c-Src |

| N-(2,2-difluoro-2H-benzodioxol-5-yl)-2-(piperazin-1-yl)acetamide | Fluorinated analog; modified pharmacokinetics | Potential neuropharmacological effects |

| 2-{[(2H-benzodioxol-5-yl)methyl]piperazin}-1-thiazole | Contains thiazole; different pharmacophore | Antimicrobial properties |

The unique combination of a benzodioxole moiety and a piperazine ring in this compound suggests diverse potential mechanisms of action compared to its analogs while maintaining a focus on selective biological activity.